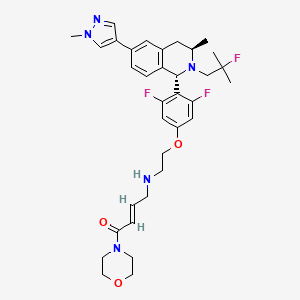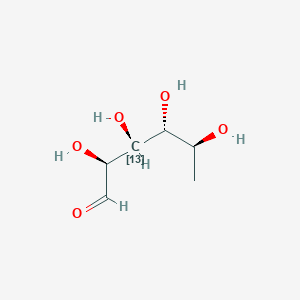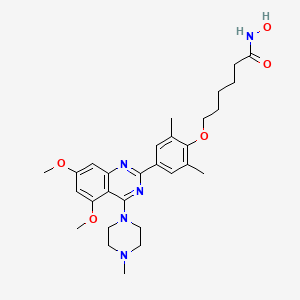
H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH is a peptide consisting of a sequence of amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling cycles until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high precision and efficiency. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH can undergo various chemical reactions, including:
Oxidation: Peptides can be oxidized to form disulfide bonds between cysteine residues, if present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to free thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Substitution reactions often involve the use of specific enzymes or chemical reagents that target particular amino acid residues.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.
Aplicaciones Científicas De Investigación
Peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH have a wide range of scientific research applications:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in certain chemical reactions.
Biology: Peptides play crucial roles in cell signaling, enzyme activity, and structural functions. They are often used in studies of protein-protein interactions and cellular processes.
Medicine: Peptides are explored for their therapeutic potential, including as antimicrobial agents, cancer treatments, and hormone analogs.
Industry: Peptides are used in the development of biosensors, drug delivery systems, and as additives in cosmetics and food products.
Mecanismo De Acción
The mechanism of action of peptides like H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH depends on their specific sequence and structure. Generally, peptides exert their effects by interacting with specific molecular targets, such as receptors, enzymes, or other proteins. These interactions can activate or inhibit biological pathways, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo-(Leu-Pro-Ile-Pro): A cyclic tetrapeptide with a similar sequence.
Cyclo-(Tyr-Pro-Phe-Gly): Another cyclic tetrapeptide with different amino acids.
Uniqueness
H-Pyr-Gly-Leu-Pro-Pro-Gly-Pro-Pro-Ile-Pro-Pro-OH is unique due to its specific sequence of amino acids, which determines its structure and biological activity. The presence of multiple proline residues may confer specific structural properties, such as rigidity and resistance to enzymatic degradation.
Propiedades
Fórmula molecular |
C51H77N11O13 |
|---|---|
Peso molecular |
1052.2 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-1-[(2S)-1-[(2S)-4-methyl-2-[[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C51H77N11O13/c1-5-30(4)42(50(73)61-24-10-16-37(61)49(72)62-25-11-17-38(62)51(74)75)56-45(68)34-13-7-22-59(34)47(70)35-14-8-20-57(35)41(65)28-53-44(67)33-12-6-21-58(33)48(71)36-15-9-23-60(36)46(69)32(26-29(2)3)55-40(64)27-52-43(66)31-18-19-39(63)54-31/h29-38,42H,5-28H2,1-4H3,(H,52,66)(H,53,67)(H,54,63)(H,55,64)(H,56,68)(H,74,75)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,42-/m0/s1 |
Clave InChI |
QWJCUHXRTRCBDI-DQTLEANQSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)CNC(=O)[C@@H]5CCCN5C(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@@H]7CCC(=O)N7 |
SMILES canónico |
CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)O)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)CNC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)CNC(=O)C7CCC(=O)N7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Hydroxy-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one](/img/structure/B12406441.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12406460.png)

![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)










